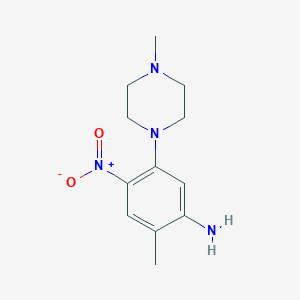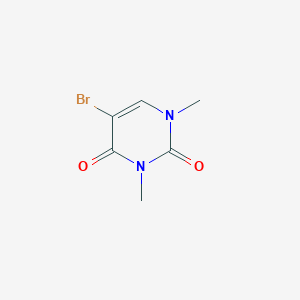
3-甲基-3-丁烯酸
描述
3-Methyl-3-butenoic acid, also known as Isopropenylacetic acid, is a methyl-branched fatty acid . It has a molecular formula of C5H8O2 and a molecular weight of 100.12 g/mol .
Molecular Structure Analysis
The IUPAC name for 3-Methyl-3-butenoic acid is 3-methylbut-3-enoic acid . The InChI code is InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h1,3H2,2H3,(H,6,7) . The Canonical SMILES structure is CC(=C)CC(=O)O .Physical And Chemical Properties Analysis
3-Methyl-3-butenoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 186.2±9.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.7 mmHg at 25°C . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 37.3 Ų .科学研究应用
合成和聚合物应用
3-甲基-3-丁烯酸已被用于合成各种化合物。例如,它已参与通过钯催化的格氏试剂偶联反应合成3-芳基-3-丁烯酸。这些酸可作为生产取代聚苯乙烯的单体,例如通过甲基-3-苯基-3-丁烯酸甲酯与苯乙烯的共聚合(Itoh, Harada, & Nagashima, 1991)。
催化和化学转化
该酸已在各种催化过程和化学转化中使用。例如,研究了其在铑(I)-4,5-双[(二苯基膦)甲基]-2,2-二甲基二氧杂环戊烷(DIOP)催化的不对称氢化中的优化,重点是提高对映选择性(Yamamoto, Ikeda, & Yin, 1989)。
材料科学和碳纤维前体
在材料科学中,特别是在碳纤维前体的开发中,3-甲基-3-丁烯酸发挥着重要作用。一种双功能共聚单体,3-氨基羰基-3-丁烯酸甲酯(ABM),已合成用于聚(丙烯腈-3-氨基羰基-3-丁烯酸甲酯)共聚物。这种材料由于其优越的稳定性特性,如较低的起始温度和更宽的放热峰,显示出作为改进的碳纤维前体的潜力(Ju et al., 2014)。
代谢研究
已确定3-甲基-3-丁烯酸是3-羟基-3-甲基戊二酰辅酶A裂解酶缺乏病患者尿液代谢模式中的一种人为物。这一发现对于了解这种罕见的白氨酸代谢错误引起的代谢紊乱至关重要(Jakobs et al., 1980)。
安全和危害
作用机制
Target of Action
3-Methylbut-3-enoic acid, also known as Isopropenylacetic acid, belongs to the class of organic compounds known as methyl-branched fatty acids . These are fatty acids with an acyl chain that has a methyl branch
Mode of Action
It is known to be an endogenous metabolite
Result of Action
As an endogenous metabolite, it likely plays a role in normal metabolic processes .
属性
IUPAC Name |
3-methylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h1,3H2,2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRURXZWJCSNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313242 | |
| Record name | 3-Methyl-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-butenoic acid | |
CAS RN |
1617-31-8 | |
| Record name | 3-Methyl-3-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butenoic acid, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbut-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-3-BUTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0Z725B1UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbut-3-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0170858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure and molecular formula of 3-methylbut-3-enoic acid?
A1: 3-Methylbut-3-enoic acid is a branched, unsaturated carboxylic acid with the molecular formula C5H8O2. Its structure consists of a four-carbon chain with a carboxylic acid group (-COOH) at one end and a methyl group (-CH3) and a vinyl group (-CH=CH2) attached to the third carbon.
Q2: How is 3-methylbut-3-enoic acid typically synthesized?
A: Several synthetic routes exist for 3-methylbut-3-enoic acid. One approach involves the monoalkylation of the dianions of either 3-methyl-2-butenoic acid or 3-methyl-3-butenoic acid. []
Q3: Can 3-methylbut-3-enoic acid be used in the synthesis of other compounds?
A: Yes, 3-methylbut-3-enoic acid serves as a valuable building block in organic synthesis. For example, it can be esterified with pyrethroidal alcohols to create analogs of the insecticide fenvalerate. [] Additionally, it plays a crucial role in a unified strategy for kainoid synthesis, where a Claisen-Ireland rearrangement constructs contiguous stereogenic centers. This method allows for the creation of various kainoids with different substituents at the pyrrolidine ring's 4-position, highlighting the versatility of 3-methylbut-3-enoic acid in synthetic applications. []
Q4: Are there any unique reactions observed during the electrochemical synthesis involving 3-methylbut-3-enoic acid?
A: Interestingly, during the electrolysis of sodium 2,2,3,3-tetramethylcyclopropanecarboxylate in methanol, 3-methylbut-3-enoic acid is formed as a minor product. This reaction is significant because it proceeds through an unusual electrochemical pathway. []
Q5: Has 3-methylbut-3-enoic acid been identified in natural sources?
A: Yes, research has revealed the presence of 3-methylbut-3-enoic acid esters in the essential oil extracted from dried elderflowers (Sambucus nigra L.). These esters, particularly those of isosenecioic acid (another name for 3-methylbut-3-enoic acid), are noteworthy as they represent the first discovery of such compounds in the plant kingdom. This finding broadens our understanding of the natural occurrence and potential biological roles of 3-methylbut-3-enoic acid and its derivatives. []
Q6: Can 3-methylbut-3-enoic acid be detected as a metabolic byproduct?
A: Yes, 3-methylbut-3-enoic acid can appear as an artifact in the urinary metabolic profiles of patients with 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. []
Q7: Are there any known biological activities associated with 3-methylbut-3-enoic acid derivatives?
A: Studies on a group of new anthraquinone-derived metabolites called himalaquinones, isolated from the Himalayan Streptomyces sp. PU-MM59, have shown interesting bioactivity. These compounds feature an unusual C-4a 3-methylbut-3-enoic acid aromatic substitution. While some himalaquinones exhibited cytotoxic and regeneration-inhibiting properties, himalaquinone G stood out with a unique mechanism of action. Despite being cytotoxic and inhibiting regeneration, it did not affect 4E-BP1 phosphorylation at tested doses, suggesting a distinct pathway for its biological activity compared to other angucyclinones. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)






![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)



